5-Methylthiophen-2-ol

Beschreibung

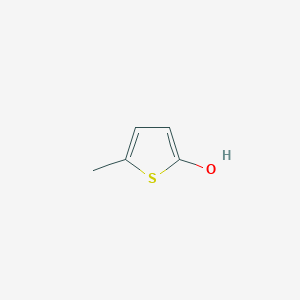

5-Methylthiophen-2-ol (C₅H₆OS) is a sulfur-containing aromatic compound characterized by a hydroxyl group (-OH) at the 2-position and a methyl (-CH₃) substituent at the 5-position of the thiophene ring. Its molecular weight is 114.16 g/mol, and it is commercially available with a purity of ≥95% (Enamine Ltd.) . The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic derivatives and functionalized materials. Its reactivity is influenced by the electron-donating methyl group and the acidic hydroxyl group, which participates in hydrogen bonding and conjugation.

Eigenschaften

IUPAC Name |

5-methylthiophen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBAKQKODPPOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291474 | |

| Record name | 5-methylthiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-91-3 | |

| Record name | 5-Methylthiophene-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75769 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylthiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylthiophen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-methylthiophene-2-one, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methylthiophen-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methylthiophen-2-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following compounds are structurally or functionally related to 5-methylthiophen-2-ol:

Reactivity and Stability

- Acidity : The hydroxyl group in this compound is less acidic than in thiophen-2-ol due to the electron-donating methyl group stabilizing the deprotonated form. This property affects its participation in nucleophilic substitutions or hydrogen-bonding interactions.

- Condensation Reactions: 5-Methylthiophene-2-carbaldehyde reacts with malononitrile in ethanol under mild conditions (room temperature, triethylamine catalyst) to yield conjugated products, highlighting the reactivity of aldehyde-functionalized thiophenes .

Key Research Findings

Comparative Physicochemical Data

| Property | This compound | Thiophen-2-ol | 5-Methylthiophene-2-carbaldehyde |

|---|---|---|---|

| Boiling Point | Not reported | 169°C | 215–220°C (estimated) |

| Solubility | Moderate in ethanol | High in water | Low in water, high in acetone |

| pKa | ~7.5 (estimated) | ~6.5 | N/A (neutral aldehyde) |

Biologische Aktivität

5-Methylthiophen-2-ol, a sulfur-containing aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a thiophene ring substituted with a methyl group and a hydroxyl group. The compound's structure influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.21 μM |

| Bacillus subtilis | 18.45 ± 0.23 μg/mL |

The compound demonstrated significant inhibitory effects against both Gram-negative and Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. In particular, its ability to inhibit nitric oxide (NO) production in macrophages has been studied.

Table 2: NO Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | <20 |

| Curcumin | Reference |

In RAW 264.7 macrophage cells, this compound exhibited potent NO inhibitory activity, comparable to curcumin, suggesting its utility in managing inflammatory conditions .

Cytotoxic Effects

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The MTT assay results indicate that while the compound shows promising biological activity, it also possesses cytotoxic effects at higher concentrations.

Table 3: Cytotoxicity Assessment

| Cell Line | IC50 (μM) |

|---|---|

| HaCat (human keratinocytes) | >50 |

| Balb/c 3T3 (mouse fibroblasts) | >50 |

These findings suggest that while the compound may be effective against certain pathogens and inflammatory responses, careful consideration must be given to its dosage to mitigate cytotoxic risks .

Case Studies

-

Antimicrobial Screening :

A study evaluated several derivatives of thiophene compounds, including this compound, for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the thiophene structure could enhance antimicrobial potency . -

Inflammation Modulation :

Research involving RAW264.7 macrophages demonstrated that this compound significantly reduced NO production in response to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases .

Q & A

Q. How can researchers resolve contradictory bioassay results for this compound?

- Methodology :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) .

- Cell Line Validation : Test cytotoxicity in parallel (e.g., MTT assay) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.